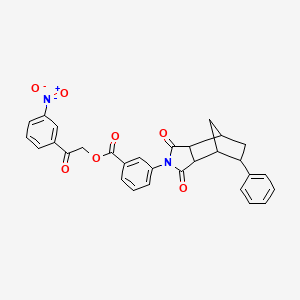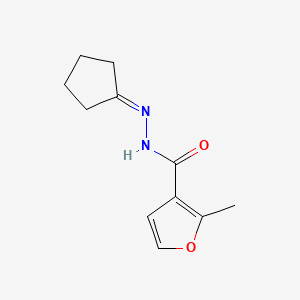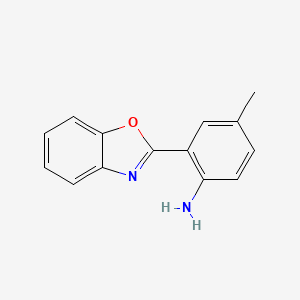![molecular formula C7H5Br2F3N2 B12458626 [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B12458626.png)
[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine is a chemical compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, with a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2,4-dibromo-5-(trifluoromethyl)benzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the bromine atoms or the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
[2,4-Dibrom-5-(trifluormethyl)phenyl]hydrazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung der Enzyminhibition und anderer biochemischer Prozesse eingesetzt werden.
Industrie: Es kann bei der Herstellung von Agrochemikalien, Farbstoffen und anderen industriellen Chemikalien eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von [2,4-Dibrom-5-(trifluormethyl)phenyl]hydrazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Das Vorhandensein von Brom- und Trifluormethylgruppen kann seine Bindungsaffinität und Spezifität verbessern, was zur Modulation biologischer Pfade führt. Die Hydrazingruppe kann auch an Redoxreaktionen teilnehmen, was ihre Aktivität weiter beeinflusst.
Ähnliche Verbindungen:
- 4-(Trifluormethyl)phenylhydrazin
- 2,6-Dibrom-4-(trifluormethyl)anilin
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist [2,4-Dibrom-5-(trifluormethyl)phenyl]hydrazin aufgrund der spezifischen Positionierung der Brom- und Trifluormethylgruppen am Phenylring einzigartig. Diese einzigartige Struktur kann zu unterschiedlicher Reaktivität und biologischer Aktivität führen, was es zu einer wertvollen Verbindung für spezifische Anwendungen in Forschung und Industrie macht.
Wirkmechanismus
The mechanism of action of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity, leading to the modulation of biological pathways. The hydrazine group can also participate in redox reactions, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenylhydrazine
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Comparison: Compared to similar compounds, [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H5Br2F3N2 |
|---|---|
Molekulargewicht |
333.93 g/mol |
IUPAC-Name |
[2,4-dibromo-5-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H5Br2F3N2/c8-4-2-5(9)6(14-13)1-3(4)7(10,11)12/h1-2,14H,13H2 |
InChI-Schlüssel |
QIVXLMUEEWLXQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1NN)Br)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12458553.png)
![3-Chloro-N-[(1S,2S)-2-(3-chloro-6-methoxy-1-benzothiophene-2-amido)cyclohexyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B12458567.png)

![7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12458576.png)
![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12458583.png)


![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458611.png)
![N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride](/img/structure/B12458612.png)

![1-[2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12458614.png)

![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)](/img/structure/B12458621.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide](/img/structure/B12458629.png)
